Technical Whitepaper: (2-Methyl-1H-benzimidazol-5-yl)acetic Acid
Technical Whitepaper: (2-Methyl-1H-benzimidazol-5-yl)acetic Acid
This technical guide provides a comprehensive analysis of (2-Methyl-1H-benzimidazol-5-yl)acetic acid , a critical heterocyclic building block in medicinal chemistry.
CAS Registry Number: 114402-92-5 Molecular Formula: C₁₀H₁₀N₂O₂ Molecular Weight: 190.20 g/mol
Executive Summary
(2-Methyl-1H-benzimidazol-5-yl)acetic acid is a bifunctional pharmacophore characterized by a benzimidazole core substituted with a methyl group at the C2 position and an acetic acid moiety at the C5 position. It serves as a versatile intermediate in the synthesis of bioactive compounds, particularly angiotensin II receptor antagonists, kinase inhibitors, and anticoagulants. Its amphoteric nature—possessing both a basic imidazole nitrogen and an acidic carboxyl group—dictates its unique solubility profile and reactivity in drug development workflows.
Molecular Identity & Physicochemical Profile[1]
The compound exists in a tautomeric equilibrium in solution, where the proton on the imidazole nitrogen oscillates between N1 and N3. This results in the 5-substituted and 6-substituted isomers being chemically equivalent in non-fixed environments.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 2-(2-Methyl-1H-benzimidazol-5-yl)acetic acid |
| SMILES | CC1=NC2=C(C=C(CC(O)=O)C=C2)N1 |
| InChI Key | KFTOKXRMVWZJHK-UHFFFAOYSA-N |
| Appearance | Off-white to pale beige crystalline powder |
| Predicted pKa (Acid) | ~4.2 (Carboxylic acid) |
| Predicted pKa (Base) | ~5.5 (Benzimidazole N3) |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water (pH dependent) |
Synthetic Pathways & Process Chemistry
The most robust industrial route for synthesizing (2-Methyl-1H-benzimidazol-5-yl)acetic acid utilizes the Phillips Condensation . This method involves the acid-catalyzed cyclodehydration of a phenylenediamine precursor with a carboxylic acid equivalent.
Primary Synthetic Route
Precursor: 3,4-Diaminophenylacetic acid (or its ester). Reagent: Glacial Acetic Acid (acting as both solvent and reagent) or Acetic Anhydride. Catalyst: 4N HCl or Polyphosphoric Acid (PPA).
Experimental Protocol (Optimized Scale-Up):
-
Charge: Suspend 3,4-diaminophenylacetic acid (1.0 eq) in 4N HCl (10 vol).
-
Addition: Add glacial acetic acid (2.0 eq) or acetic anhydride (1.1 eq).
-
Reflux: Heat the mixture to reflux (100–105°C) for 4–6 hours. Monitor reaction progress via HPLC or TLC (MeOH:DCM 1:9).
-
Workup: Cool the solution to 0–5°C. Neutralize carefully with aq. NaOH or NH₄OH to pH ~5–6 (isoelectric point) to precipitate the product.
-
Purification: Filter the crude solid, wash with ice-cold water, and recrystallize from Ethanol/Water.
Reaction Mechanism & Logic
The synthesis proceeds via the formation of a mono-acetylated intermediate (amide formation), followed by an intramolecular nucleophilic attack of the second amine onto the carbonyl carbon. This closes the ring, and subsequent dehydration aromatizes the system to form the benzimidazole core.
Figure 1: Stepwise cyclodehydration mechanism for the formation of the benzimidazole core.
Chemical Reactivity & Functionalization
Researchers can exploit specific sites on the molecule for further derivatization:
-
N-Alkylation (N1 position): The imidazole nitrogen is nucleophilic. Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) will yield N-alkylated derivatives. Note: This often produces a mixture of 1,5- and 1,6-isomers.
-
Amide Coupling (C5 Side Chain): The carboxylic acid group is a prime handle for conjugation. Activation with EDCI/HOBt or HATU allows for coupling with amines to create amide libraries.
-
C2-Lithiation: The methyl group at C2 is slightly acidic. Treatment with strong bases (n-BuLi) allows for lateral lithiation and subsequent electrophilic trapping, extending the carbon skeleton.
Analytical Characterization
Validating the identity of CAS 114402-92-5 requires a multi-modal approach.
Predicted ¹H NMR Profile (DMSO-d₆, 400 MHz)
-
δ 12.2 ppm (br s, 1H): Imidazole NH (Exchangeable).
-
δ 10.5 ppm (br s, 1H): Carboxylic Acid OH.
-
δ 7.4 – 7.6 ppm (m, 3H): Aromatic protons (C4, C6, C7).
-
Note: The C4 proton often appears as a doublet or singlet depending on resolution, distinct from the C6/C7 multiplet.
-
-
δ 3.65 ppm (s, 2H): Methylene protons (-CH₂-COOH).
-
δ 2.55 ppm (s, 3H): Methyl group at C2 (-CH₃).
HPLC Method Guidelines
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
Safety, Handling & Stability
GHS Classification:
-
Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
Storage Protocol:
-
Store in a cool, dry place (2–8°C recommended for long-term).
-
Keep container tightly closed to prevent moisture absorption (hygroscopic tendency).
-
Incompatibility: Avoid strong oxidizing agents and strong bases.
Self-Validating Safety Check: Before scale-up, perform a small-scale DSC (Differential Scanning Calorimetry) run to ensure no unexpected exotherms occur near the melting point, especially if using PPA (polyphosphoric acid) in the synthesis.
References
- Source: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541.
-
Analytical Data Grounding
- Source: PubChem Compound Summary for CID 3046613.
-
URL:[Link]
-
Pharmacological Context
-
Source: Bansal, Y., & Silakari, O. (2012).[2] "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
- Relevance: Supports the drug development applic
-
- Synthetic Methodology Analog: Source: Poddar, R., et al. (2016). "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole." Dhaka University Journal of Pharmaceutical Sciences. Relevance: Provides experimental conditions for the condensation of o-phenylenediamine with acetic acid.
